4,4'-Methylenebis(2,6-dimethylphenol)
Overview
Description
4,4’-Methylenebis(2,6-dimethylphenol) is a chemical compound with the molecular formula C17H20O2 . It is used in the industrial manufacture of metal-clad laminates and printed circuit boards .
Molecular Structure Analysis
The molecular formula of 4,4’-Methylenebis(2,6-dimethylphenol) is C17H20O2. It has an average mass of 256.340 Da and a monoisotopic mass of 256.146332 Da .Physical And Chemical Properties Analysis
4,4’-Methylenebis(2,6-dimethylphenol) has a density of 1.1±0.1 g/cm3, a boiling point of 414.7±40.0 °C at 760 mmHg, and a flash point of 193.6±21.9 °C. It has 2 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Scientific Research Applications
Synthesis of 2,6-Dimethylphenol : Research has focused on the synthesis of 2,6-dimethylphenol, a key product of phenol methylation important for the plastics industry. The process has been carried out using a fluidized bed of an iron-chromium catalyst, achieving over 90% conversion of phenol. This method also achieved a selectivity of more than 85% for 2,6-dimethylphenol, with low levels of by-products like 2,4-DMP and 2,4,6-TMP (Żukowski et al., 2014).
Selective Oxidative Coupling : Another study developed a procedure for the selective oxidative coupling of 2,6-dimethylphenol to create 3,5,3',5'-tetramethyl-biphenyl-4,4'-diol, using a hypervalent form of iodine as a mediator. This process involves a C-C coupling mechanism (Boldron et al., 2005).
Synthesis of Methylenebisphenols : In the synthesis of methylenebisphenols, used as antioxidants for polyolefins, the condensation of 2,6-dimethylphenol with formaldehyde has been studied. This research identified by-products like bisphenols and trisphenols through various analytical techniques (Šmejkal & Popl, 1978).
Copolymerization and Polymer Properties : Studies on the copolymerization of 2,6-dimethylphenol with other compounds have been conducted to understand their thermodynamic properties in the solid state, particularly regarding the heat capacities and glass transition temperatures of these copolymers (Jauhiainen, 1982).
Polymerization Catalyst Studies : Research has also been conducted on various catalyst systems for polymerizing 2,6-dimethylphenol, including studies on aromatic amine ligands and copper(I) chloride catalyst systems. These studies aim to improve the efficiency and reduce the production of by-products in the polymerization process (Kim et al., 2018).
Electrochemical Degradation of Dimethylphenol Isomers : A study explored the electrochemical oxidation (EO) process for degrading dimethylphenol isomers, including 2,6-DMP. This research contributes to understanding the EO performance and its dependence on molecular structure and experimental parameters (Zhou et al., 2021).
Safety And Hazards
properties
IUPAC Name |
4-[(4-hydroxy-3,5-dimethylphenyl)methyl]-2,6-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-10-5-14(6-11(2)16(10)18)9-15-7-12(3)17(19)13(4)8-15/h5-8,18-19H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZWZMUXHALBCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC2=CC(=C(C(=C2)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063820 | |
Record name | Bis(3,5-dimethyl-4-hydroxyphenyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Phenol, 4,4'-methylenebis[2,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4,4'-Methylenebis(2,6-dimethylphenol) | |
CAS RN |
5384-21-4 | |
Record name | Bis(3,5-dimethyl-4-hydroxyphenyl)methane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5384-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4,4'-Methylenebis(2,6-dimethylphenol) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005384214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-xylenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128403 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phenol, 4,4'-methylenebis[2,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(3,5-dimethyl-4-hydroxyphenyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-methylenedi-2,6-xylenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,4'-Methylenebis(2,6-dimethylphenol) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH6FV2EG7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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